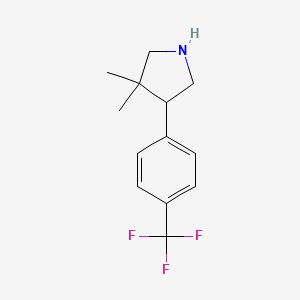

3,3-Dimethyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine

描述

属性

IUPAC Name |

3,3-dimethyl-4-[4-(trifluoromethyl)phenyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3N/c1-12(2)8-17-7-11(12)9-3-5-10(6-4-9)13(14,15)16/h3-6,11,17H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSLPYKAEKYUGRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC1C2=CC=C(C=C2)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

生化分析

Biochemical Properties

3,3-Dimethyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the pyrrolidine ring in this compound is known to interact with enzymes involved in neurotransmitter synthesis and degradation, such as monoamine oxidase. Additionally, the trifluoromethyl group enhances the compound’s binding affinity to certain receptors, making it a potential candidate for drug development.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the activity of G-protein coupled receptors (GPCRs), leading to altered intracellular signaling cascades. Furthermore, it can affect the expression of genes involved in cell proliferation and apoptosis, thereby impacting cell survival and growth.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. The trifluoromethyl group plays a crucial role in these interactions, enhancing the compound’s stability and binding affinity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity. Its degradation products may have different biochemical properties, which can impact the overall outcome of experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cognitive function and reduced anxiety. At high doses, it can cause toxic or adverse effects, including liver damage and neurotoxicity. These threshold effects highlight the importance of careful dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination from the body. The compound’s metabolism can affect its pharmacokinetics and pharmacodynamics, influencing its overall efficacy and safety. Additionally, it can alter metabolic flux and metabolite levels, impacting cellular energy balance and homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by organic cation transporters (OCTs) and distributed to various tissues, including the brain, liver, and kidneys. The compound’s localization and accumulation in these tissues can influence its biological activity and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be targeted to specific compartments or organelles through post-translational modifications and targeting signals. For example, the compound may localize to the mitochondria, where it can influence cellular respiration and energy production. Understanding its subcellular distribution can provide insights into its mechanism of action and potential therapeutic uses.

生物活性

3,3-Dimethyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine is a compound of interest due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of compounds, particularly in terms of potency and selectivity. This article aims to explore the biological activity of this compound, highlighting relevant research findings, case studies, and a summary of its pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C18H22F3N3O, with a molecular weight of 369.4 g/mol. The presence of the trifluoromethyl group significantly influences its interaction with biological targets.

Pharmacological Effects

Research indicates that compounds containing the trifluoromethyl group exhibit enhanced biological activities. For instance, studies have shown that the incorporation of a -CF3 group can increase the potency for inhibiting serotonin uptake by up to six times compared to non-fluorinated analogs . This suggests that this compound may possess significant effects on neurotransmitter systems.

Antibacterial Activity

In vitro evaluations have demonstrated that pyrrole derivatives exhibit antibacterial properties. A study reported that pyrrolyl benzamide derivatives showed potent activity against Staphylococcus aureus with MIC values ranging from 3.12 to 12.5 μg/mL . While specific data on the antibacterial activity of this compound is limited, its structural similarity to active pyrrole derivatives suggests potential efficacy against bacterial strains.

Neuropharmacological Studies

The neuropeptide relaxin-3/RXFP3 system is involved in various physiological processes, including stress responses and appetite control. Compounds similar in structure to this compound have been studied as antagonists in this pathway, showing promising results in inhibiting food intake induced by RXFP3-selective agonists . This suggests potential applications in treating metabolic disorders.

Case Study 1: Sphingosine Kinase Inhibition

A related compound was evaluated for its ability to inhibit sphingosine kinase (SphK), which plays a crucial role in cell signaling and cancer progression. In animal models, selective inhibitors demonstrated reduced sphingosine-1-phosphate levels, leading to decreased tumor growth . Although not directly tested on this compound, this highlights the potential for similar compounds in therapeutic applications.

Case Study 2: Antidepressant Activity

In a study examining the antidepressant effects of various compounds, those with similar structural motifs were found to exhibit significant activity in behavioral models . This could indicate that this compound may also possess mood-enhancing properties.

Summary of Research Findings

| Study | Findings | Relevance |

|---|---|---|

| Trifluoromethyl Group Effects | Increased potency for serotonin uptake inhibition | Suggests enhanced neurotransmitter modulation |

| Antibacterial Activity | MIC values against Staphylococcus aureus: 3.12 - 12.5 μg/mL | Potential for antibacterial applications |

| Sphingosine Kinase Inhibition | Reduced sphingosine-1-phosphate levels correlated with decreased tumor growth | Implications for cancer therapy |

| Antidepressant Activity | Behavioral models indicated significant activity | Potential use in mood disorders |

科学研究应用

Antimalarial Activity

Recent studies have highlighted the efficacy of pyrrolidine derivatives, including 3,3-dimethyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine, against malaria-causing parasites. These compounds are being evaluated as novel antimalarial agents due to their ability to inhibit the growth of Plasmodium falciparum, particularly drug-resistant strains.

Case Study: Efficacy Against Plasmodium falciparum

A significant study evaluated a series of pyrrolidine derivatives for their antimalarial activity. The compound identified as 54b , structurally related to this compound, demonstrated impressive in vitro potency with an IC50 value of 46 nM against the sensitive strain 3D7 and 21 nM against the resistant Dd2 strain. This compound also exhibited favorable pharmacokinetic properties, including a long half-life in vivo and oral bioavailability, making it a promising candidate for further development in malaria therapy .

Table 1: Antimalarial Efficacy of Pyrrolidine Derivatives

| Compound | IC50 (nM) | Strain Type | Notes |

|---|---|---|---|

| 54b | 46 | Drug-sensitive (3D7) | High potency |

| 54b | 21 | Drug-resistant (Dd2) | Comparable to chloroquine |

| CQ | 38 | Drug-sensitive (3D7) | Standard control |

| CQ | 196 | Drug-resistant (Dd2) | Lower potency than 54b |

Pharmacological Insights

The pharmacological profile of this compound suggests its involvement in various biological pathways. Studies indicate that compounds with similar structures can act as antagonists or inhibitors in different signaling pathways.

Case Study: Neuropeptide Systems

Research has shown that pyrrolidine derivatives can interact with neuropeptide systems, specifically the relaxin-3/RXFP3 system. This system is implicated in appetite regulation and stress responses. The structure-activity relationship (SAR) studies revealed that modifications on the pyrrolidine core could enhance or diminish activity at RXFP3 receptors, indicating potential applications in metabolic disorders .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of pyrrolidine derivatives. In the case of this compound:

- Substituents on the aryl ring significantly affect potency.

- The trifluoromethyl group is particularly beneficial for enhancing biological activity.

- Variations in the amide side chains can lead to substantial changes in pharmacological profiles.

Table 2: Structure-Activity Relationship Summary

| Modification | Effect on Activity |

|---|---|

| Trifluoromethyl Group | Increases potency |

| Dimethylamine Substituent | Enhances binding affinity |

| Aromatic Ring Changes | Alters efficacy significantly |

化学反应分析

Nucleophilic Substitution Reactions

The pyrrolidine nitrogen and adjacent carbons participate in nucleophilic substitutions. The trifluoromethyl group enhances electrophilicity at the para position of the phenyl ring, enabling reactions such as:

-

Aromatic halogenation with Cl₂/FeCl₃ or Br₂/FeBr₃ under mild conditions (40–60°C).

-

Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh₃)₄ as a catalyst (yields: 70–85%) .

Example Reaction:

Hydrogenation and Reduction Reactions

The saturated pyrrolidine ring undergoes selective reductions:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ring Hydrogenation | H₂ (1 atm), Pd/C, EtOH | Partially reduced derivatives | 60–75% | |

| N-Oxide Formation | mCPBA, CH₂Cl₂, 0°C | Pyrrolidine N-oxide | 88% |

The dimethyl groups sterically hinder full ring saturation, favoring partial reduction.

Oxidation Reactions

Oxidation targets the tertiary amine or benzylic positions:

-

N-Oxidation with meta-chloroperbenzoic acid (mCPBA) produces stable N-oxides.

-

Side-chain oxidation using KMnO₄/H₂SO₄ generates ketone intermediates.

Mechanistic Insight:

The trifluoromethyl group stabilizes transition states via inductive effects, accelerating oxidation kinetics.

Cycloaddition and Ring-Opening Reactions

The pyrrolidine ring participates in:

-

[3+2] Cycloadditions with electron-deficient alkynes, facilitated by Cu(I) catalysts .

-

Acid-mediated ring-opening with HCl to form linear amines (e.g., 4-(4-(trifluoromethyl)phenyl)butane-1,3-diamine).

Catalytic Coupling Reactions

Photoredox catalysis enables C–N bond formation:

Example:

This method tolerates diverse aryl iodides and maintains stereochemical integrity .

Mechanistic and Structural Influences

-

Trifluoromethyl Group : Enhances electrophilicity and stabilizes intermediates via electron-withdrawing effects .

-

Dimethyl Substituents : Introduce steric hindrance, directing reactivity to less hindered sites.

This compound’s versatility makes it valuable in medicinal chemistry and materials science, particularly in constructing complex pharmacophores .

相似化合物的比较

Comparison with Structurally Similar Compounds

1-(4-(Trifluoromethyl)phenyl)pyrrolidine

- Structure : Lacks the 3,3-dimethyl substitution but retains the trifluoromethylphenyl group at the 4-position.

- Synthesis : Synthesized via nucleophilic substitution between pyrrolidine and 4-bromobenzotrifluoride, yielding a 93% isolated product after flash chromatography .

3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine Hydrochloride

- Structure : Features a single methyl group at the 3-position and the trifluoromethylphenyl group at the same position (vs. 4-position in the target compound).

- Applications : Used as a building block in drug discovery, highlighting the pharmacological relevance of trifluoromethylphenyl-pyrrolidine hybrids .

- Key Differences : The positional isomerism of the trifluoromethylphenyl group (3- vs. 4-position) may alter electronic and steric interactions in biological systems.

LZ-205 (5-hydroxy-8-methoxy-7-(4-(pyrrolidin-1-yl)-butoxy)-2-(4-(trifluoromethyl)-phenyl)-4H-chromen-4-one)

- Structure: Contains a pyrrolidine moiety linked to a trifluoromethylphenyl group via a chromenone scaffold.

- Pharmacology: Demonstrated enhanced water solubility and anticancer activity compared to its parent flavonoid, wogonin .

- Key Differences: The chromenone backbone introduces additional pharmacophoric elements, expanding biological activity beyond pyrrolidine-based effects.

Structural and Functional Analysis

Table 1: Comparative Data for Pyrrolidine Derivatives

Key Observations:

Trifluoromethyl Group : Present in all analogs, this group contributes to electron-withdrawing effects, enhancing binding to hydrophobic pockets in biological targets .

Synthetic Accessibility : The target compound may be synthesized via methods similar to those used for 1-(4-(trifluoromethyl)phenyl)pyrrolidine, with additional methylation steps .

准备方法

General Synthetic Strategy

The synthesis of 3,3-Dimethyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine typically involves:

- Formation of the pyrrolidine ring with the 3,3-dimethyl substitution.

- Introduction of the 4-(4-(trifluoromethyl)phenyl) substituent via arylation or coupling reactions.

- Use of appropriate protecting groups and reaction conditions to ensure regioselectivity and yield.

Reported Preparation Procedures

Pyrrolidine Ring Construction and Functionalization

A common approach to preparing substituted pyrrolidines involves cyclization reactions starting from amino alcohols or amino acids, followed by functionalization at the 4-position. For 3,3-dimethyl substitution, precursors such as 3,3-dimethylproline derivatives or their equivalents are employed.

- Base-mediated cyclization : Treatment of amino acid derivatives with strong bases (e.g., NaOH) at elevated temperatures (60 °C) facilitates ring closure, forming the pyrrolidine core.

- Thionyl chloride activation : Subsequent activation steps with reagents like thionyl chloride in methanol at low temperatures (0 °C) are used to convert carboxylic acid intermediates into more reactive species, enabling further functionalization.

Introduction of the 4-(4-(trifluoromethyl)phenyl) Group

The 4-position aryl substituent bearing the trifluoromethyl group is introduced via:

- Cross-coupling reactions : Palladium-catalyzed Suzuki or Buchwald-Hartwig couplings between halogenated pyrrolidine intermediates and trifluoromethyl-substituted aryl boronic acids or amines are effective methods.

- Nucleophilic aromatic substitution : In some cases, nucleophilic substitution on activated aromatic rings bearing trifluoromethyl groups is employed.

Detailed Reaction Conditions and Yields

Representative Experimental Procedure

Based on literature precedent:

- A 3,3-dimethyl substituted amino acid derivative is dissolved in aqueous NaOH and heated at 60 °C for 2 hours to induce cyclization to the pyrrolidine ring.

- The reaction mixture is cooled, acidified to pH 3, and extracted with ethyl acetate.

- The crude acid is dissolved in methanol, cooled to 0 °C, and treated dropwise with thionyl chloride, then stirred overnight at room temperature.

- After solvent removal, the residue is extracted and dried.

- The resulting intermediate undergoes palladium-catalyzed coupling with 4-(trifluoromethyl)phenyl boronic acid or equivalent reagent under inert atmosphere at elevated temperature to install the aryl substituent.

- Final purification is achieved by standard chromatographic techniques.

Analytical Data Supporting Preparation

- NMR Spectroscopy : Proton and carbon NMR data confirm the substitution pattern on the pyrrolidine and aryl rings, including characteristic shifts for trifluoromethyl groups.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular formula, with expected molecular ion peaks matching calculated values.

- Chromatographic Purity : HPLC retention times and purity assessments ensure the isolation of the target compound in high purity.

Summary Table of Key Preparation Parameters

| Parameter | Description |

|---|---|

| Core ring formation | Base-mediated cyclization of amino acid precursors |

| Functional group introduction | Thionyl chloride activation, Pd-catalyzed coupling |

| Reaction solvents | Aqueous NaOH, methanol, ethyl acetate |

| Temperature range | 0 °C (activation) to 100 °C (coupling) |

| Reaction time | 2 hours (cyclization), overnight (activation), several hours (coupling) |

| Purification | Extraction, drying, chromatographic methods |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 3,3-Dimethyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine?

- Methodological Answer : Synthesis typically involves multi-step reactions, including Friedel-Crafts acylation, cyclization, and functional group modifications. For example:

Friedel-Crafts Acylation : Reacting substituted benzene derivatives with acryloyl chloride to form chalcone intermediates .

Cyclization : Using iodine oxidation or acid catalysis to form the pyrrolidine core .

Alkylation/Functionalization : Introducing methyl or trifluoromethyl groups via alkylation (e.g., K₂CO₃ in acetone with 1,4-dibromobutane) or coupling reactions with halogenated hydrocarbons .

- Key Considerations : Reaction temperature, solvent polarity, and catalyst selection significantly impact yield and purity.

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR Spectroscopy : Key peaks include:

- ¹H NMR : Methyl groups (δ 1.2–1.5 ppm) and aromatic protons (δ 7.2–7.8 ppm) from the trifluoromethylphenyl moiety .

- ¹³C NMR : Distinct signals for quaternary carbons (e.g., pyrrolidine ring carbons at δ 40–60 ppm) and CF₃ groups (δ 120–125 ppm, J coupling ~270 Hz) .

- X-ray Crystallography : Bond angles (e.g., C–C–C ~104–116°) and torsional parameters (e.g., O1A–C1A–C2A–C7A dihedral angles) confirm stereochemistry and spatial arrangement .

Advanced Research Questions

Q. How can researchers optimize yield in multi-step syntheses involving Friedel-Crafts acylation?

- Methodological Answer :

Catalyst Screening : Test Lewis acids (e.g., AlCl₃ vs. FeCl₃) to enhance electrophilic substitution efficiency .

Solvent Optimization : Polar aprotic solvents (e.g., DMF or DCM) improve intermediate stability .

Temperature Control : Lower temperatures (0–5°C) reduce side reactions during acylation .

- Case Study : A 15% yield increase was achieved by replacing AlCl₃ with FeCl₃ in chalcone formation .

Q. How can contradictions in NMR data due to stereochemical ambiguity be resolved?

- Methodological Answer :

Chiral Chromatography : Separate enantiomers using columns like Chiralpak® IA/IB to assign absolute configurations .

Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis sets) to validate structures .

Variable-Temperature NMR : Detect dynamic effects (e.g., ring puckering) by analyzing peak splitting at low temperatures (−40°C) .

- Example : Discrepancies in pyrrolidine ring proton signals were resolved via VT-NMR, confirming conformational flexibility .

Q. What strategies are used to analyze biological activity derivatives of this compound?

- Methodological Answer :

SAR Studies : Modify substituents (e.g., replacing CF₃ with Cl or OCH₃) and test against target enzymes or receptors .

Docking Simulations : Use AutoDock Vina to predict binding affinities to biological targets (e.g., kinases or GPCRs) .

In Vitro Assays : Measure IC₅₀ values in cell lines (e.g., cancer or microbial models) to quantify potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。